molecular formula C13H16Cl3N B071132 N-Cyclohexylmethyl-2,4,6-trichloroaniline CAS No. 177721-94-7

N-Cyclohexylmethyl-2,4,6-trichloroaniline

Cat. No.: B071132
CAS No.: 177721-94-7
M. Wt: 292.6 g/mol
InChI Key: NUQZKYIBVNTBHO-UHFFFAOYSA-N
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Description

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chemical compound characterized by the presence of a cyclohexylmethyl group attached to a 2,4,6-trichloroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline typically involves the chlorination of aniline derivatives. One common method is the use of N-chlorosuccinimide (NCS) in acetonitrile, which facilitates the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline . This intermediate can then be further reacted with cyclohexylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine or sulfuryl chloride. These methods require stringent control of reaction conditions and emissions due to the highly corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylmethyl-2,4,6-trichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.

Common Reagents and Conditions

    N-Chlorosuccinimide (NCS): Used for the chlorination of aniline derivatives.

    Cyclohexylmethyl Chloride: Utilized in the alkylation step to introduce the cyclohexylmethyl group.

Major Products Formed

The primary product formed from the chlorination of aniline is 2,4,6-trichloroaniline, which is then converted to this compound through subsequent reactions .

Scientific Research Applications

N-Cyclohexylmethyl-2,4,6-trichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylmethyl-2,4,6-trichloroaniline involves its interaction with molecular targets through its halogenated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: Shares the trichloroaniline core but lacks the cyclohexylmethyl group.

    2,4,6-Tribromoaniline: Similar structure with bromine atoms instead of chlorine.

    Dibromochloroaniline: Contains a mix of bromine and chlorine atoms.

Uniqueness

N-Cyclohexylmethyl-2,4,6-trichloroaniline is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2,4,6-trichloro-N-(cyclohexylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQZKYIBVNTBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444146
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-94-7
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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